Methyl 2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
This compound belongs to the hexahydroquinoline family, characterized by a partially hydrogenated quinoline core with a 5-oxo group and a naphthalen-1-yl substituent at the 4-position. The methyl ester at the 3-carboxylate position enhances lipophilicity, which may influence bioavailability and binding interactions in biological systems. Crystallographic studies of related hexahydroquinoline derivatives (e.g., cyclohexyl analogs) suggest that substituents at the 4-position significantly impact molecular packing and stability .
Properties
IUPAC Name |
methyl 2-methyl-4-naphthalen-1-yl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-13-19(22(25)26-2)20(21-17(23-13)11-6-12-18(21)24)16-10-5-8-14-7-3-4-9-15(14)16/h3-5,7-10,20,23H,6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPZWVFBLJIPCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC4=CC=CC=C43)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of naphthylamine with ethyl acetoacetate in the presence of a catalyst, followed by cyclization and esterification reactions. Industrial production methods may involve the use of high-pressure reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the naphthalene ring, allowing for the introduction of various functional groups. Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been studied for its potential biological activities:
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions with cancer-related enzymes.
Biological Mechanisms
The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. It has been shown to affect pathways related to:
- Signal Transduction : Modulating pathways that control cellular responses.
- Gene Expression : Influencing the expression of genes involved in cell growth and differentiation.
Industrial Applications
In addition to its medicinal potential, this compound is also utilized in:
- Dyes and Pigments Production : Its chemical structure allows it to be used as a precursor in synthesizing various dyes.
- Specialty Chemicals : It serves as a building block for more complex organic molecules in industrial applications.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University tested various derivatives of Methyl 2-methyl-4-(naphthalen-1-yl)-5-oxo... against common bacterial strains. The results indicated that specific modifications to the naphthalene ring enhanced antimicrobial efficacy by up to 50% compared to unmodified compounds.
Case Study 2: Anticancer Research
In another study published in the Journal of Medicinal Chemistry, this compound was evaluated for its effects on breast cancer cell lines. The findings revealed that it inhibited cell growth significantly at low concentrations and induced apoptosis through caspase activation pathways.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Substituent Variations at the 4-Position
The 4-position substituent is critical for modulating electronic, steric, and biological properties.
Key Observations :
- Aromatic substituents (e.g., naphthalen-1-yl) improve π-π interactions in biological targets, whereas electron-donating groups (e.g., methoxy) may enhance binding to enzymes like SARS-CoV-2 main protease .
- Bulky groups (e.g., cyclohexylphenyl) increase lipophilicity, favoring membrane penetration in cellular assays .
Ester Group Modifications
The ester group at the 3-carboxylate position influences metabolic stability and solubility.
Key Observations :
Biological Activity
Methyl 2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound known for its diverse biological activities. This compound belongs to the class of hexahydroquinolines, which have been extensively studied for their potential applications in medicinal chemistry. This article discusses the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , and its IUPAC name is methyl 2-methyl-4-naphthalen-1-yl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate. It features a naphthalene ring that contributes to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it can inhibit specific enzymes and receptors involved in critical biological pathways:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase enzymes (COX), which are involved in inflammatory processes.
- Antimicrobial Activity : It has demonstrated efficacy against various bacterial strains and fungi.
- Anticancer Properties : Studies suggest that it may induce apoptosis in cancer cells by targeting specific signaling pathways.
Biological Activity Data
A summary of the biological activities reported in the literature is presented in the following table:
Case Studies
Several studies have evaluated the biological activity of this compound:
- Antimicrobial Evaluation : A study assessed its effectiveness against Staphylococcus aureus and Candida albicans, revealing significant inhibitory effects at low concentrations.
- Cancer Cell Studies : In vitro studies on breast cancer cell lines (MCF-7) indicated that this compound reduced cell viability by inducing apoptosis through mitochondrial pathway activation.
- Inflammation Models : Animal models demonstrated a reduction in inflammation markers when treated with the compound, suggesting its potential use as an anti-inflammatory agent.
Research Findings
Recent research highlights the promising therapeutic applications of this compound:
- Synthesis and Derivatives : The compound can be synthesized through multi-step organic reactions involving naphthylamine and ethyl acetoacetate. Variations in substituents can enhance or modify its biological activity.
- Comparative Studies : Compared to other hexahydroquinoline derivatives, this compound exhibits unique properties due to the naphthalene moiety which enhances lipophilicity and potentially improves bioavailability.
Q & A
Q. What are the key synthetic routes for preparing Methyl 2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?
The synthesis typically involves multi-step processes, such as cyclocondensation of substituted β-ketoesters with naphthalen-1-yl-substituted enamines or via Hantzsch-type reactions. Critical steps include:
- Cyclocondensation : Reacting a β-ketoester (e.g., methyl acetoacetate) with an enamine derived from 1-naphthaldehyde and ammonium acetate under reflux in ethanol .
- Oxidation and Functionalization : Introducing the 5-oxo group via controlled oxidation using agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
Q. What are the solubility and stability considerations for this compound in laboratory settings?
- Solubility : Limited solubility in polar solvents (water, methanol) due to steric hindrance from the naphthyl group and methyl substituents. Best dissolved in DCM or DMSO (10–20 mg/mL) .
- Stability : Degrades under prolonged UV exposure or acidic conditions. Store at –20°C in amber vials under inert gas (N2/Ar) .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis, and what variables are critical?
Key variables include:
- Catalyst Selection : Use of p-toluenesulfonic acid (PTSA) in cyclocondensation improves yields (70–80%) compared to traditional acetic acid (50–60%) .
- Temperature Control : Maintain reflux at 80–90°C during cyclocondensation to avoid byproduct formation (e.g., dimerization of intermediates) .
- Solvent Choice : Ethanol enhances reaction homogeneity, while acetonitrile reduces side reactions in oxidation steps .
Q. What contradictions exist in reported biological activities of hexahydroquinoline derivatives, and how can they be resolved?
- Data Conflicts : Some studies report calcium channel modulation, while others highlight antibacterial activity .
- Resolution Strategies :
- Target-Specific Assays : Use patch-clamp electrophysiology for calcium channel analysis vs. MIC assays for antibacterial testing .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., Cl) at C4 to enhance antibacterial activity without affecting calcium modulation .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to simulate binding to calcium channels (PDB ID: 1T3S). The naphthyl group shows π-π stacking with Phe1143, while the ester group forms hydrogen bonds with Thr1034 .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS suite) to validate docking results .
Methodological Tables
Q. Table 1. Comparison of Synthetic Methods
Q. Table 2. Structural Parameters from SCXRD
| Parameter | Value |
|---|---|
| Space group | P21/c |
| Unit cell volume | 1696.0 ų |
| Hydrogen bonds | N–H···O (2.89 Å) |
| Torsion angles | C9–N–C1: 5.7° |
Key Challenges and Recommendations
- Stereochemical Control : The hexahydroquinoline core can adopt multiple conformations. Use chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers for biological studies .
- Data Reproducibility : Variations in solvent purity and catalyst batches significantly impact yields. Standardize reagents (e.g., ≥99.9% β-ketoesters) and document reaction conditions meticulously .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
